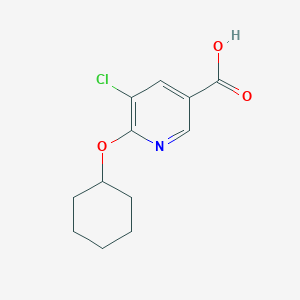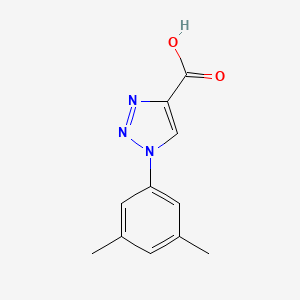
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring, along with a carboxylic acid functional group at the 4-position of the triazole ring
準備方法
The synthesis of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The reaction can be represented as follows:
3,5-dimethylphenyl azide+alkyneCu(I)1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
Subsequent carboxylation of the triazole derivative can be achieved using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the triazole ring.
化学反応の分析
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the modulation of their activity. The carboxylic acid group can also participate in ionic interactions with positively charged residues in proteins, enhancing the compound’s binding affinity. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function, leading to the compound’s observed biological effects.
類似化合物との比較
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the methyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a single methyl group at the 4-position of the phenyl ring can influence the compound’s steric and electronic properties.
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-5-carboxylic acid: The carboxylic acid group is positioned at the 5-position of the triazole ring, which can alter the compound’s binding interactions and biological activity.
The unique combination of the 3,5-dimethylphenyl group and the carboxylic acid functional group at the 4-position of the triazole ring contributes to the distinct chemical and biological properties of this compound.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVYYAUMVQURDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


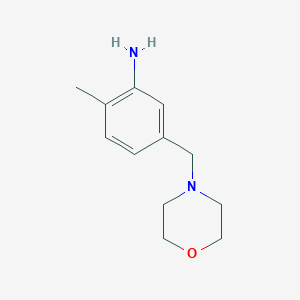


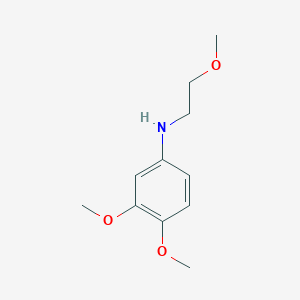
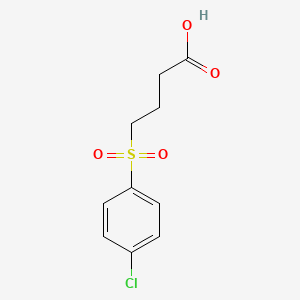
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
amine](/img/structure/B1414766.png)



![1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B1414773.png)
